Sapriparaquinone

Vue d'ensemble

Description

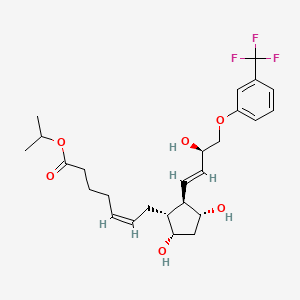

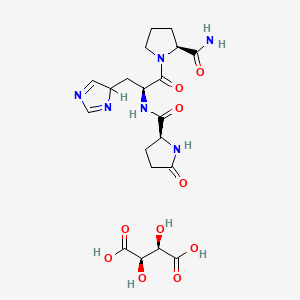

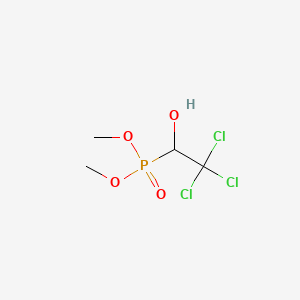

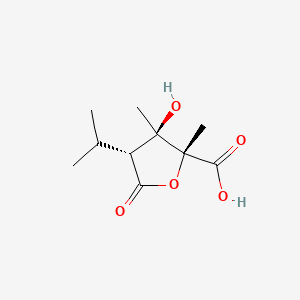

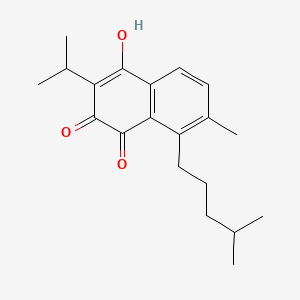

Sapriparaquinone is a natural substance and extractive . It is a 1,4-naphthalenedione, 3-hydroxy-6-methyl-2- (1-methylethyl)-5- (4-methylpentyl)- . It is found in the root of Salvia prionitis .

Molecular Structure Analysis

Sapriparaquinone has a molecular weight of 314.42482000 and a chemical formula of C20 H26 O3 . The exact molecular structure would require more detailed analysis using tools like nuclear magnetic resonance (NMR) or X-ray crystallography .Physical And Chemical Properties Analysis

Sapriparaquinone has a boiling point of 473.27 °C at 760.00 mm Hg . It is soluble in water at 0.05574 mg/L at 25 °C . It has a logP (o/w) of 5.758 .Applications De Recherche Scientifique

Antioxidant Activity

Sapriparaquinone and its derivatives have been studied for their antioxidant properties. Deng et al. (2006) synthesized twenty-two sapriparaquinone derivatives and evaluated their antioxidant activities. They found that many compounds exhibited potent antioxidant activity against lipid peroxidation, especially compound 7, which demonstrated significant effectiveness (IC50=3.7 μg/mL). The study discussed the preliminary structure-activity relationship of these derivatives, indicating a potential for sapriparaquinone in developing antioxidant agents (Deng, Zhang, Zhao, Wang, & Zhang, 2006).

Antitumor Activity

Sapriparaquinone analogues have also been investigated for their antitumor properties. In a study by Deng et al. (2011), systematic modification of saprothoquinone, a lead compound, led to the creation of several salvicine analogues. Some of these compounds showed potent cytotoxicity against tumor cells and significant topoisomerase II inhibitory effects. This research suggests the potential of sapriparaquinone analogues in cancer treatment, providing insight into their structure-activity relationship (Deng, Lu, Liu, Lin, Ding, & Zhang, 2011).

Applications in Cardiovascular Research

The study of sapriparaquinone derivatives extends to cardiovascular diseases. The saponins of Panax notoginseng, which include sapriparaquinone derivatives, have been recognized for their therapeutic potential against various cardiovascular diseases. Liu et al. (2014) discussed the structures of major types of these saponins, their cellular targets, and the signaling pathways involved. This review highlighted the emerging opportunities for the clinical applications of sapriparaquinone derivatives in cardiovascular medicine (Liu, Wang, Qiu, Yu, & Wang, 2014).

Neuroprotective Properties

Research has also explored the neuroprotective properties of sapriparaquinone derivatives. Thymoquinone, a compound closely related to sapriparaquinone, has shown potential in preventing or slowing the progression of Alzheimer's Disease (AD). Cascella et al. (2018) analyzed in vitro and in vivo studies, highlighting the anti-oxidant and anti-inflammatory properties of thymoquinone and its effectiveness in preventing hippocampal pyramidal cell loss and improving cognitive functions. This study suggests that sapriparaquinone derivatives like thymoquinone could serve as effective neuroprotective agents (Cascella, Bimonte, Barbieri, Del Vecchio, Muzio, Vitale, Benincasa, Ferriello, Azzariti, Arra, & Cuomo, 2018).

Propriétés

IUPAC Name |

4-hydroxy-7-methyl-8-(4-methylpentyl)-3-propan-2-ylnaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-11(2)7-6-8-14-13(5)9-10-15-17(14)20(23)19(22)16(12(3)4)18(15)21/h9-12,21H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUSFIEZGKPHKMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=C(C(=O)C2=O)C(C)C)O)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20922876 | |

| Record name | 4-Hydroxy-7-methyl-8-(4-methylpentyl)-3-(propan-2-yl)naphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sapriparaquinone | |

CAS RN |

119139-54-7 | |

| Record name | Sapriparaquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119139547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-7-methyl-8-(4-methylpentyl)-3-(propan-2-yl)naphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.